ABCG2 Inhibition Potency of Dual Chloro‑Methoxy Substitution Relative to the Unsubstituted Parent Compound
In the phenyltetrazolyl-phenylamide series, the unsubstituted parent compound 32 (R₁=R₂=H) displays an ABCG2 IC₅₀ of approximately 180 nM in the pheophorbide A accumulation assay [1]. Analysis of monosubstituted analogs shows that a 3‑chloro substituent on the outer phenyl ring reduces potency by approximately 2‑fold relative to the parent, while a 4‑methoxy substituent enhances potency [1]. The target compound, bearing both a 3‑chloro and a 4‑methoxy group, is predicted to exhibit an IC₅₀ intermediate between the parent and the 4‑methoxy monosubstituted derivative. However, quantitative head‑to‑head data for this exact compound are not yet publicly available.
| Evidence Dimension | ABCG2 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted IC₅₀ <500 nM based on SAR |
| Comparator Or Baseline | Unsubstituted parent (compound 32): IC₅₀ ≈ 180 nM; 3‑Cl monosubstituted: IC₅₀ ≈ 360 nM; 4‑OCH₃ monosubstituted: IC₅₀ ≈ 120 nM |
| Quantified Difference | Predicted to lie between parent (~180 nM) and 4‑OCH₃ analog (~120 nM); exact value unavailable |
| Conditions | Pheophorbide A accumulation assay in MDCK‑II‑BCRP cells |
Why This Matters
The SAR‑inferred potency suggests this compound may offer a balance between substituent‑driven activity gains and potential selectivity shifts, making it a rational choice for ABCG2‑focused screening where the parent compound is either too active or insufficiently selective.
- [1] Köhler, S.C.; Silbermann, K.; Wiese, M. Phenyltetrazolyl-phenylamides: Substituent impact on modulation capability and selectivity toward the efflux protein ABCG2 and investigation of interaction with the transporter. Eur. J. Med. Chem. 2016, 124, 881–895. View Source
